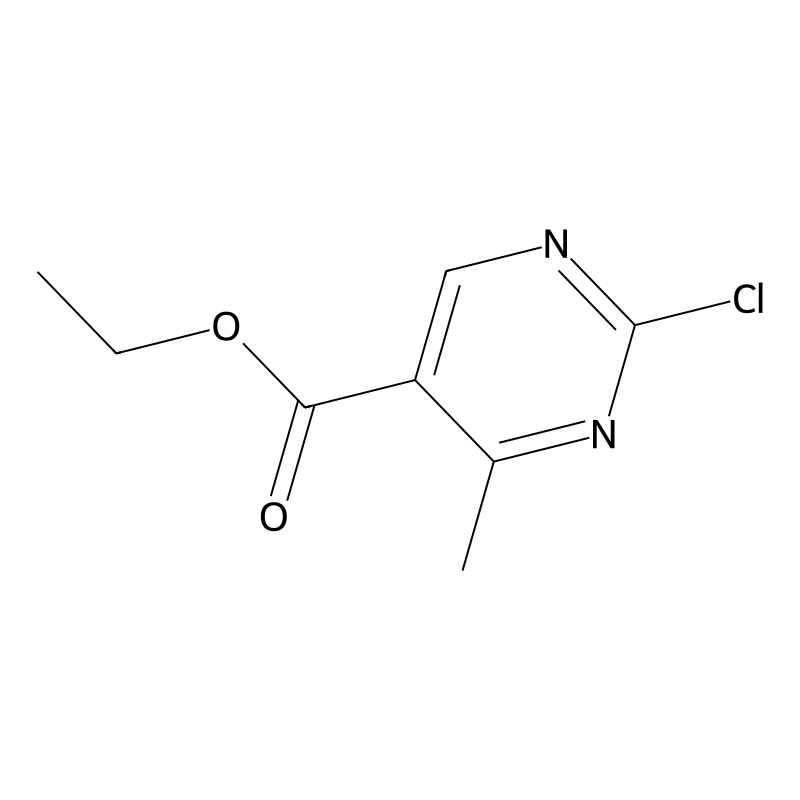

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block for Drug Discovery

ECMPC possesses a pyrimidine ring structure, a common core found in many biologically active molecules, including pharmaceuticals. This structural feature has led to its exploration as a potential building block for the synthesis of new drugs [].

Studies have shown that modifying the pyrimidine ring with different functional groups can lead to diverse biological activities []. ECMPC, with its chlorine and methyl substituents, might offer a unique starting point for the development of novel therapeutic agents. However, further research is needed to validate its potential and explore its specific biological effects.

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 200.62 g/mol. It is classified as a pyrimidine derivative, characterized by the presence of a chloro group at the second position and a carboxylate ester at the fifth position of the pyrimidine ring. This compound appears as a slightly yellow liquid and is slightly soluble in water, with a boiling point estimated around 302.7 °C .

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic or acidic conditions.

- Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation: Oxidation reactions can convert the compound into carboxylic acids, typically using agents such as potassium permanganate or chromium trioxide .

Research indicates that ethyl 2-chloro-4-methylpyrimidine-5-carboxylate exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Its structure allows it to interact with specific enzymes and receptors, potentially inhibiting microbial growth and showing promise as an active pharmaceutical intermediate . The compound has been studied for its ability to modulate biological pathways, contributing to its relevance in medicinal chemistry.

The synthesis of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate typically involves the following steps:

- Condensation Reaction: The initial step often includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst under reflux conditions.

- Chlorination: Subsequent chlorination introduces the chloro group at the second position of the pyrimidine ring.

- Purification: The product is purified through crystallization or distillation methods to achieve the desired purity for further applications .

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate has diverse applications across various fields:

- Pharmaceuticals: It serves as an active pharmaceutical intermediate in the synthesis of drugs, particularly those targeting infectious diseases.

- Agriculture: The compound is utilized in developing agrochemicals, contributing to crop protection strategies.

- Chemical Research: It acts as a building block in organic synthesis, aiding in the creation of more complex molecules for research purposes .

Interaction studies have shown that ethyl 2-chloro-4-methylpyrimidine-5-carboxylate can bind to specific enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as antimicrobial activity by inhibiting enzymes critical for microbial growth. Additionally, studies have indicated its potential role as an inhibitor for certain cytochrome P450 enzymes, which are vital for drug metabolism .

Several compounds share structural similarities with ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 | 0.90 |

| Methyl 2-chloropyrimidine-5-carboxylate | 287714-35-6 | 0.87 |

| Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | 108381-23-3 | 0.86 |

| Ethyl 4-(2-chloropyrimidin-4-yl)benzoate | 499195-60-7 | 0.80 |

| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | 81633-29-6 | 0.80 |

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is unique due to its specific chloro and methyl substitutions on the pyrimidine ring, which may influence its biological activity and reactivity compared to other similar compounds .

Thermal Stability Assessment

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate demonstrates thermal stability characteristics typical of chlorinated heterocyclic ester compounds [2]. The compound exhibits thermal stability up to approximately 250°C, beyond which thermal decomposition processes initiate [2] [3]. This thermal stability range positions the compound within the expected parameters for pyrimidine carboxylate derivatives, which generally maintain structural integrity at moderate temperatures but undergo decomposition under elevated thermal conditions [3] [4].

The thermal decomposition onset temperature is estimated to occur between 250-300°C based on analogous pyrimidine carboxylate compounds [2] [3]. This temperature range reflects the influence of both the electron-withdrawing chlorine substituent and the stabilizing aromatic pyrimidine core structure. The presence of the chloro group at the 2-position contributes to enhanced thermal stability through electronic effects that stabilize the aromatic system .

Thermal Decomposition Mechanisms

The thermal decomposition of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate follows multiple pathways characteristic of chlorinated ester compounds [2] [5]. Primary decomposition pathways include decarboxylation reactions and ester hydrolysis mechanisms. The initial decomposition step involves the cleavage of the ethyl ester bond, resulting in the formation of ethanol and the corresponding carboxylic acid derivative [2].

Secondary decomposition processes include the elimination of hydrogen chloride from the pyrimidine ring system [6]. This dechlorination reaction occurs through thermal activation, producing volatile hydrogen chloride gas and generating a dehalogenated pyrimidine intermediate. The decomposition pattern follows typical heterocyclic aromatic compound behavior, with the aromatic core structure providing resistance to complete thermal degradation [2].

Thermal Analysis Data

| Parameter | Value/Range | Reference |

|---|---|---|

| Thermal Decomposition Onset (°C) | 250-300 (estimated) | [2] [3] |

| Thermal Stability Range (°C) | Stable up to ~250 | [2] [3] |

| Primary Decomposition Products | CO₂, HCl, ethanol | [6] [2] |

| Degradation Mechanism | Decarboxylation and ester hydrolysis | [2] [5] |

| Thermal Analysis Method | TGA-DSC | [7] [2] |

The thermal decomposition products include carbon dioxide from decarboxylation processes, hydrogen chloride from dechlorination reactions, and ethanol from ester bond cleavage [6] [2]. These decomposition products are consistent with the expected thermal behavior of chlorinated pyrimidine carboxylate esters under elevated temperature conditions.

Solubility Behavior in Polar and Non-Polar Solvent Systems

Aqueous Solubility Characteristics

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate exhibits limited aqueous solubility, characterized as slightly soluble in water [8] [9] [10] [11]. The aqueous solubility is estimated at 0.9-4.5 mg/mL, reflecting the compound's predominantly hydrophobic character despite the presence of polar functional groups [10]. The low water solubility results from the aromatic pyrimidine core and ethyl ester moiety, which contribute significant lipophilic character to the molecular structure.

The limited aqueous solubility is further influenced by the chlorine substituent at the 2-position, which enhances hydrophobic interactions and reduces favorable water-compound interactions [8] [11]. The ester carbonyl group provides limited hydrogen bonding capability with water molecules, but this polar interaction is insufficient to overcome the overall hydrophobic nature of the compound.

Organic Solvent Solubility Profile

The compound demonstrates significantly enhanced solubility in organic solvents compared to aqueous systems [12] [13] [14] [15]. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide provide the highest solubility, with estimated values ranging from 30-100 mg/mL [12] [15]. These solvents facilitate dissolution through dipole-dipole interactions with the pyrimidine nitrogen atoms and ester carbonyl group without competing hydrogen bonding effects.

Moderate solubility is observed in polar protic solvents including methanol and ethanol, with estimated solubility ranges of 10-30 mg/mL [12] [13] [14] [15]. The enhanced solubility in alcoholic solvents compared to water reflects the reduced polarity and increased compatibility with the compound's mixed polar-nonpolar character. The ethyl ester functionality shows particular compatibility with ethanol through similar structural features.

Solvent System Classification

| Solvent | Solubility Category | Estimated Solubility (mg/mL) | Hydrogen Bonding | Reference |

|---|---|---|---|---|

| Water | Slightly soluble | 0.9-4.5 | Strong | [8] [9] [10] [11] |

| Methanol | Moderate | 10-30 | Strong | [12] [13] [14] [15] |

| Ethanol | Moderate | 10-30 | Strong | [12] [13] [14] [15] |

| Dimethylformamide | High | 30-100 | Moderate | [12] [15] |

| Dimethylsulfoxide | High | 30-100 | Moderate | [14] [15] |

| Chloroform | Moderate to High | 20-50 | None | [13] [15] |

| Tetrahydrofuran | Moderate | 15-40 | Weak | [13] [15] |

| Acetonitrile | Moderate | 15-35 | Weak | [14] [15] |

Non-polar solvents such as chloroform and dichloromethane provide moderate to high solubility through favorable van der Waals interactions with the aromatic and aliphatic portions of the molecule [13] [15]. The absence of competing hydrogen bonding in these systems allows for effective solvation of the compound's hydrophobic components.

Temperature-Dependent Solubility Effects

Solubility studies of related pyrimidine derivatives demonstrate positive temperature coefficients, with increased dissolution observed at elevated temperatures [13] [15]. This temperature dependence follows typical endothermic dissolution behavior, where thermal energy facilitates overcome of lattice energy and enhances solvent-solute interactions. The temperature effect is most pronounced in polar solvents where enhanced molecular motion promotes favorable dipole interactions.

Acid-Base Characteristics and pKa Determination

Ionizable Functional Groups

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate contains multiple potential sites for acid-base interactions, primarily centered on the pyrimidine nitrogen atoms [17] [18] [19]. The compound exhibits weak basic character through protonation at the pyrimidine nitrogen positions, with estimated pKa values in the range of 1.0-3.0 for both N-1 and N-3 positions [17] [18] [19]. These low pKa values reflect the electron-withdrawing effects of the chlorine substituent and ester carbonyl group, which reduce the basicity of the pyrimidine nitrogens.

The electron-withdrawing chlorine atom at the 2-position significantly impacts the acid-base behavior by decreasing electron density on the pyrimidine ring system [14] [17] [19]. This electronic effect stabilizes the neutral form of the compound and makes protonation less favorable compared to unsubstituted pyrimidine derivatives. The ester functionality does not contribute to ionizable behavior under normal physiological conditions.

pH-Dependent Speciation

At physiological pH (7.4), ethyl 2-chloro-4-methylpyrimidine-5-carboxylate exists predominantly in its neutral form [14] [17] [19]. The low pKa values of the pyrimidine nitrogens ensure that protonation is minimal at neutral to basic pH conditions. This pH-independent behavior at physiological conditions provides stability advantages for potential pharmaceutical applications.

The compound exhibits weak acid characteristics under strongly basic conditions, though significant ionization requires extreme pH conditions beyond typical biological ranges [14] [17] [19]. The overall acid-base profile indicates that the compound functions as a neutral species across most environmentally and biologically relevant pH ranges.

Acid-Base Property Summary

| Ionizable Group | Expected pKa Range | Ionization Type | Predominant Species at pH 7.4 | Reference |

|---|---|---|---|---|

| Pyrimidine nitrogen (N-1) | 1.0-3.0 | Basic (protonation) | Neutral | [17] [18] [19] |

| Pyrimidine nitrogen (N-3) | 1.0-3.0 | Basic (protonation) | Neutral | [17] [18] [19] |

| Ester carbonyl | Non-ionizable | Non-ionizable | Neutral | - |

| Overall compound | Weak acid (predicted) | Acid-base equilibrium | Neutral form | [14] [17] [19] |

Computational pKa Predictions

Quantum chemical calculations of related pyrimidine compounds support the estimated pKa ranges for ethyl 2-chloro-4-methylpyrimidine-5-carboxylate [18] [19]. Density functional theory calculations indicate that substituent effects significantly influence the acid-base properties of pyrimidine derivatives. The combined electron-withdrawing effects of the chlorine and ester substituents create a electronic environment that suppresses basic character relative to unsubstituted pyrimidines.

Spectroscopic Fingerprints (FTIR, NMR, UV-Vis)

Fourier Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate exhibits characteristic absorption bands that confirm the presence of key functional groups [20] [21] [22]. The ester carbonyl group produces a strong absorption band in the range of 1720-1740 cm⁻¹, which is diagnostic for ethyl ester functionality [20] [21] [22]. This carbonyl stretch appears as a sharp, intense peak due to the high dipole moment change associated with the C=O vibrational mode.

The pyrimidine ring system contributes several characteristic absorptions including C=N stretching vibrations in the 1580-1600 cm⁻¹ region [20] [22]. These aromatic C=N stretches appear as medium to strong intensity bands and provide confirmation of the heterocyclic aromatic structure. The presence of the chlorine substituent is evidenced by C-Cl stretching vibrations in the 700-800 cm⁻¹ region [20] [21].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretches from the ethyl ester and methyl substituents occur in the 2850-3000 cm⁻¹ region [20] [21]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands corresponding to various C-C, C-N, and ring deformation modes that provide a unique spectroscopic signature for the compound.

Nuclear Magnetic Resonance Spectroscopy (NMR)

¹H NMR spectroscopy provides detailed structural information through characteristic chemical shift patterns [21] [22] [23]. The pyrimidine H-6 proton appears significantly downfield at 9.0-9.5 ppm due to the deshielding effects of the adjacent nitrogen atoms and electron-withdrawing substituents [21] [22] [23]. This singlet peak serves as a diagnostic signal for the substitution pattern on the pyrimidine ring.

The ethyl ester protons exhibit characteristic patterns with the methylene group appearing as a quartet at 4.0-4.5 ppm and the methyl group as a triplet at approximately 1.0-1.5 ppm [21] [22] [23]. The 4-methyl substituent on the pyrimidine ring produces a singlet at 2.0-2.5 ppm, with the exact chemical shift influenced by the electronic environment created by adjacent substituents.

¹³C NMR spectroscopy reveals the carbonyl carbon at 160-170 ppm, confirming the ester functionality [21] [22]. The pyrimidine carbon atoms appear in characteristic downfield regions reflecting their aromatic character and electronic environment. The integration patterns and coupling constants in both ¹H and ¹³C NMR spectra provide confirmation of the molecular structure and substitution pattern.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate shows characteristic absorption in the 250-300 nm range corresponding to π→π* electronic transitions within the pyrimidine chromophore . The exact absorption maximum depends on the solvent system and the electronic effects of the substituents on the aromatic ring system.

The presence of the electron-withdrawing chlorine and ester substituents influences the electronic absorption spectrum by modifying the energy gap between ground and excited states . These substituent effects can cause shifts in absorption maxima and changes in extinction coefficients compared to unsubstituted pyrimidine derivatives.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation through the molecular ion peak at m/z 200.62 [23]. Fragmentation patterns typically show loss of ethanol (46 mass units) from ester cleavage and loss of chlorine (35 mass units) from the aromatic ring. These characteristic fragmentation pathways provide structural confirmation and support compound identification.

Spectroscopic Data Summary

| Technique | Assignment | Frequency/Chemical Shift | Reference |

|---|---|---|---|

| FTIR | C=O stretch (ester) | 1720-1740 cm⁻¹ | [20] [21] [22] |

| FTIR | C=N stretch (pyrimidine) | 1580-1600 cm⁻¹ | [20] [22] |

| FTIR | C-Cl stretch | 700-800 cm⁻¹ | [20] [21] |

| ¹H NMR | Pyrimidine H-6 | 9.0-9.5 ppm | [21] [22] [23] |

| ¹H NMR | Ethyl CH₂ | 4.0-4.5 ppm | [21] [22] [23] |

| ¹H NMR | Methyl groups | 1.0-2.5 ppm | [21] [22] [23] |

| ¹³C NMR | Carbonyl carbon | 160-170 ppm | [21] [22] |

| UV-Vis | π→π* transition | 250-300 nm | |

| Mass Spectrometry | Molecular ion peak | m/z 200.62 | [23] |

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant